2-Methyl-2-nitropropane

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-nitropropane can be synthesized through the reaction of tert-butylamine with potassium permanganate in water. The reaction mixture is heated to 55°C and maintained at this temperature with continuous stirring for several hours. The product is then steam distilled, separated from the water layer, and purified through fractional distillation .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-nitropropane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitrosoalkanes.

Reduction: It can be reduced to form amines.

Substitution: It can undergo substitution reactions to form various derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate or other strong oxidizing agents.

Reduction: Aluminum amalgam or other reducing agents.

Substitution: Various halogenating agents and catalysts.

Major Products Formed

Oxidation: Nitrosoalkanes.

Reduction: Amines.

Substitution: Halogenated derivatives

Scientific Research Applications

Synthetic Applications

2-Methyl-2-nitropropane is primarily utilized in organic synthesis as a precursor for various chemical reactions:

- Alkylation Reactions : It acts as an alkylating agent in reactions involving nucleophiles, producing various alkyl derivatives. For instance, it can react with halides to form nitroalkanes, which are valuable intermediates in organic synthesis .

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| C-Alkylation | 2-Nitropropane with p-Nitrobenzyl chloride | 92 |

| O-Alkylation | 2-Nitropropane with m-Dinitrobenzene | 29 |

Research Applications

In scientific research, this compound serves several critical functions:

- Spin Trapping Agent : It is widely used as a spin trapping reagent in electron spin resonance (ESR) studies. This application helps in detecting and characterizing free radicals in various chemical processes .

- Radical Scavenger : The compound has been shown to effectively scavenge free radicals, making it useful in studies investigating oxidative stress and related biochemical pathways .

Case Study 1: Free Radical Mechanisms

A study investigated the role of this compound in enhancing radiosensitization through its free radical mechanisms. The compound was used as a spin trap to identify radical species generated during radiation exposure, providing insights into the mechanisms of cellular damage and repair processes .

Case Study 2: Alkylation Reactions

Research demonstrated that the lithium salt of this compound could effectively participate in alkylation reactions with various electrophiles. The study quantified yields of C-alkylation and O-alkylation products, revealing the compound's utility in synthetic organic chemistry .

Mechanism of Action

2-Methyl-2-nitropropane functions as a radical initiator in various polymerization reactions. Its mode of action involves the homolytic cleavage of the weak N-O bond, leading to the generation of nitrosoalkane radicals. These radicals initiate polymerization by reacting with monomers to form polymer chains .

Comparison with Similar Compounds

Similar Compounds

- 1,1-Dimethyl-1-nitroethane

- 2-Nitro-2-methylpropane

- 2-Nitroisobutane

- Trimethylnitromethane

Uniqueness

2-Methyl-2-nitropropane is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and serve as a versatile reagent in organic synthesis. Its ability to function as a radical initiator in polymerization reactions also sets it apart from similar compounds .

Biological Activity

2-Methyl-2-nitropropane (CHNO), a nitroalkane, has garnered attention in various fields, including organic chemistry and pharmacology. This compound is primarily known for its chemical reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

- Molecular Formula: CHNO

- CAS Number: 594-70-7

- Flash Point: 19 °C (closed cup)

- Hazard Classifications:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to undergo metabolic transformations, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological macromolecules, including proteins and nucleic acids, potentially leading to cellular damage or modulation of biological pathways.

Metabolic Pathways

- Nitro Reduction: Nitro compounds are often reduced to amines in biological systems, which can influence their toxicity and reactivity.

- Electrophilic Reactions: The presence of the nitro group allows for electrophilic interactions with nucleophiles in biological systems.

Toxicity and Safety

Research indicates that exposure to this compound can lead to various toxic effects, particularly affecting the respiratory system. The compound is classified as a respiratory irritant and may cause skin and eye irritation upon contact .

Antimicrobial Activity

Some studies suggest that nitroalkanes exhibit antimicrobial properties. While specific data on the antimicrobial efficacy of this compound is limited, its structural analogs have shown promise against various pathogens .

Case Study: Chemical Reactions Involving Nitroalkanes

A study published in the Journal of Organic Chemistry explored the reactivity of nitroalkanes, including this compound, with strong electrophiles. The findings indicated that these compounds could serve as nucleophiles in organic synthesis, leading to the formation of valuable intermediates for pharmaceutical applications .

Research Findings: Toxicological Assessments

A comprehensive review highlighted the toxicological profiles of various nitro compounds, including this compound. The assessment noted significant respiratory toxicity in animal models, necessitating caution in handling and usage .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity and toxicity of this compound compared to other nitroalkanes:

Q & A

Basic Research Questions

Q. How is 2-methyl-2-nitropropane synthesized for use in nitrone spin trap agents?

- Methodological Answer: A common synthesis involves reacting aldehydes (e.g., benzaldehyde derivatives) with this compound in the presence of activated zinc dust in a cold ethanolic solution. This method, optimized for high yields (>85%), is critical for generating α-phenyl-N-tert-butyl nitrone (PBN) derivatives, which are widely used in spin-trapping studies to detect free radicals .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer: The compound is classified as flammable (F) and irritant (Xi), requiring strict adherence to safety protocols:

- Use explosion-proof equipment and avoid ignition sources (risk code R11).

- Wear PPE (gloves, goggles) to prevent skin/eye irritation (risk codes R36/37/38).

- Store in well-ventilated areas and follow safety codes S16 (no flames), S26 (eye protection), and S37/39 (gloves/face protection) .

Q. What are the key differences in reactivity between this compound and other nitroalkanes?

- Methodological Answer: Compared to simpler nitroalkanes (e.g., nitroethane), this compound’s tertiary structure reduces steric hindrance in condensation reactions, enhancing its utility in synthesizing nitrones. Its reactivity in redox reactions (e.g., reduction to hydroxylamines) also differs from primary nitro compounds like 1-nitropropane, necessitating tailored reaction conditions .

Advanced Research Questions

Q. How can researchers address data gaps in the chronic toxicity assessment of this compound?

- Methodological Answer: Due to limited toxicity data, surrogate compounds (e.g., 2-nitropropane) are used with uncertainty factors (30× total: 10× for data scarcity, 3× for structural extrapolation). Researchers should design chronic exposure studies using in vitro models (e.g., human cell lines) and cross-validate results with surrogate endpoints like sensory irritation .

Q. What methodological approaches are used to study the metabolic pathways of this compound in mammalian systems?

- Methodological Answer: Isotopic labeling (e.g., ¹⁴C or ¹⁵N) combined with mass spectrometry can track metabolic fates. Studies should focus on both carbon and nitrogen metabolites, including skin absorption kinetics, to improve extrapolation from animal models to humans .

Q. How can computational models be applied to estimate thermodynamic properties of this compound?

- Methodological Answer: Group contribution methods (GCMs) and quantum mechanical calculations (e.g., DFT) are used to predict enthalpy of formation (ΔfH°). For example, experimental ΔfH° (liquid phase) = -216.90 kJ/mol aligns with calculated values, supporting model validation for nitroalkanes .

Q. What strategies are recommended for establishing acute exposure guidelines for this compound given reliance on surrogate compounds?

- Methodological Answer: Apply acute exposure guidelines (AEGLs) from 2-nitropropane, adjusting for differences in volatility and toxicity. Pilot studies should use inhalation chambers to measure short-term LC₅₀ values and compare irritation thresholds with surrogates .

Q. What experimental designs are suitable for elucidating the carcinogenic mechanisms of this compound?

- Methodological Answer: Combine in vitro mutagenicity assays (e.g., Ames test) with transcriptomic profiling to identify oncogenic pathways. Longitudinal rodent studies with controlled dosing can assess tumorigenicity, while molecular docking studies may reveal DNA adduct formation mechanisms .

Q. How is this compound utilized as a precursor in the synthesis of pharmaceutical compounds like NXY-059?

- Methodological Answer: It is reduced to N-tert-butylhydroxylamine using Zn/HOAc or Al/HgCl₂, a key intermediate in NXY-059 synthesis. Optimizing reaction conditions (e.g., solvent mixtures like MeOH/H₂O) improves yield and purity for scale-up .

Q. How do mixture interactions with other nitroalkanes influence the toxicological profile of this compound?

- Methodological Answer: Co-exposure studies (e.g., with 1-nitropropane) in in vitro models (e.g., liver microsomes) can assess additive effects. Dose-response matrices and isobolographic analysis are recommended to quantify synergistic/antagonistic interactions .

Properties

IUPAC Name |

2-methyl-2-nitropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-4(2,3)5(6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMREYQYBFBEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

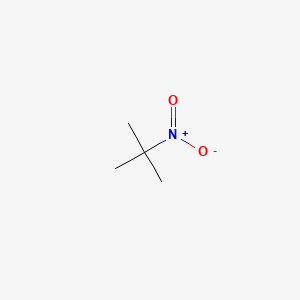

CC(C)(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060488 | |

| Record name | Propane, 2-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 26.23 deg C; [ChemIDplus] Colorless liquid; [Acros Organics MSDS] Colorless low melting solid; mp = 27-31 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Methyl-2-nitropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

594-70-7 | |

| Record name | 2-Methyl-2-nitropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-nitropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-2-NITROPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitro-tert-butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-2-NITROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DKH5L679Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.